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Compound of Interest

Compound Name: Anantine

Cat. No.: B1238176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic techniques for the

characterization of Anantine, a compound identified as (3E,4S)-4-(1-Methyl-1H-imidazol-4-

yl)-3-(phenylmethylene)-2-pyrrolidinone. The following sections detail the application of

Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the

qualitative and quantitative analysis of Anantine.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy is a valuable technique for the initial characterization of

Anantine and for quantitative analysis in solution. The presence of conjugated systems within

the Anantine molecule, specifically the phenylmethylene and imidazole moieties, gives rise to

characteristic electronic transitions in the ultraviolet and visible regions of the electromagnetic

spectrum. This method can be employed to determine the concentration of Anantine in various

solvents, assess its purity, and study its interactions with other molecules.

Predicted Spectroscopic Data: Based on the structure of Anantine, which contains a

conjugated system, characteristic absorption maxima (λmax) are expected in the UV region.

The primary absorption is likely due to π → π* transitions within the conjugated

phenylmethylene-pyrrolidinone system and the imidazole ring.

Table 1: Predicted UV-Vis Absorption Data for Anantine
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Solvent Predicted λmax (nm)
Molar Absorptivity (ε)
(M⁻¹cm⁻¹)

Ethanol ~280-320
To be determined

experimentally

Methanol ~280-320
To be determined

experimentally

Acetonitrile ~275-315
To be determined

experimentally

Experimental Protocol: Quantitative Analysis of Anantine by UV-Vis Spectroscopy

Objective: To determine the concentration of Anantine in an unknown sample using a standard

calibration curve.

Materials:

Anantine standard of known purity

Spectrophotometric grade solvent (e.g., ethanol)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of Anantine (e.g., 1 mg/mL) by accurately weighing the standard

and dissolving it in the chosen solvent in a volumetric flask.

Perform serial dilutions of the stock solution to prepare a series of standard solutions with

concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.
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Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

Set the wavelength range to scan from 200 nm to 400 nm.

Use the chosen solvent as a blank to zero the instrument.

Measurement:

Record the UV-Vis spectrum for each standard solution.

Identify the wavelength of maximum absorbance (λmax).

Measure the absorbance of each standard solution at the determined λmax.

Measure the absorbance of the unknown Anantine sample at the same λmax.

Data Analysis:

Construct a calibration curve by plotting the absorbance of the standard solutions against

their corresponding concentrations.

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

correlation coefficient (R²).

Use the equation of the line to calculate the concentration of Anantine in the unknown

sample based on its absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a powerful tool for the identification of functional groups

present in the Anantine molecule. By analyzing the vibrational modes of the chemical bonds,

FTIR can confirm the presence of key structural features such as the amide carbonyl group,

C=C double bonds of the phenyl and imidazole rings, and C-N bonds. This technique is

primarily used for qualitative analysis and structural confirmation.[1][2][3][4]
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Predicted Spectroscopic Data: The FTIR spectrum of Anantine is expected to show

characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted FTIR Absorption Bands for Anantine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

N-H (amide) ~3200-3400 Stretching vibration

C=O (amide) ~1650-1680 Stretching vibration

C=C (aromatic) ~1450-1600 Stretching vibrations

C-N ~1200-1350 Stretching vibration

=C-H (aromatic/alkene) ~3000-3100 Stretching vibration

Experimental Protocol: FTIR Analysis of Anantine

Objective: To obtain the infrared spectrum of Anantine to identify its functional groups.

Materials:

Anantine sample (solid)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press for KBr pellet preparation

FTIR spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount of Anantine (1-2 mg) with approximately 200 mg of dry KBr in an

agate mortar until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Instrument Setup:

Turn on the FTIR spectrometer and allow it to stabilize.

Place the KBr pellet in the sample holder of the spectrometer.

Measurement:

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the Anantine sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

The data is typically collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:

Process the spectrum to identify the wavenumbers of the absorption bands.

Correlate the observed absorption bands with known functional group frequencies to

confirm the structure of Anantine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the complete structural

elucidation of Anantine in solution.[5][6][7][8][9] One-dimensional (¹H and ¹³C) and two-

dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about

the carbon-hydrogen framework, including the chemical environment of each proton and

carbon atom, their connectivity, and the stereochemistry of the molecule.

Predicted Spectroscopic Data: The ¹H and ¹³C NMR spectra of Anantine will exhibit distinct

signals for each unique proton and carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Anantine (in CDCl₃)
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Atom Type
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Aromatic Protons 7.0 - 8.0 120 - 140

Imidazole Protons 6.5 - 7.5 115 - 135

Alkene Proton 6.0 - 6.5 110 - 125

CH (pyrrolidinone) 3.5 - 4.5 40 - 55

CH₂ (pyrrolidinone) 2.5 - 3.5 30 - 45

N-CH₃ 3.5 - 4.0 30 - 40

N-H (amide) 5.0 - 8.0 -

C=O (amide) - 170 - 180

Experimental Protocol: NMR Analysis of Anantine

Objective: To acquire ¹H and ¹³C NMR spectra of Anantine for structural confirmation.

Materials:

Anantine sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tube (5 mm diameter)

NMR spectrometer

Procedure:

Sample Preparation:

Dissolve the Anantine sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer the solution to an NMR tube.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Typically, 8-16 scans are sufficient.

¹³C NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate

signal-to-noise ratio.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the

respective protons and carbons in the Anantine structure.

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous

assignments.
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Mass Spectrometry (MS)
Application Note: Mass spectrometry is an essential technique for determining the molecular

weight of Anantine and for obtaining information about its fragmentation pattern, which can

further confirm its structure.[10][11][12][13][14] High-resolution mass spectrometry (HRMS) can

provide the exact mass of the molecule, allowing for the determination of its elemental

composition.

Predicted Spectroscopic Data: The mass spectrum of Anantine is expected to show a

prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular

weight.

Table 4: Predicted Mass Spectrometry Data for Anantine

Ionization Mode Predicted m/z Ion Species

ESI+ 254.1293 [M+H]⁺

ESI+ 276.1112 [M+Na]⁺

HRMS (ESI+) 254.1293
[M+H]⁺ (Calculated for

C₁₅H₁₆N₃O⁺)

Experimental Protocol: Mass Spectrometric Analysis of Anantine

Objective: To determine the molecular weight and fragmentation pattern of Anantine.

Materials:

Anantine sample

HPLC-grade solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Procedure:

Sample Preparation:
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Prepare a dilute solution of Anantine (e.g., 1-10 µg/mL) in a suitable solvent.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature)

for optimal ionization of Anantine.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

Measurement:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Acquire the mass spectrum in full scan mode.

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak and determine the molecular weight of Anantine.

For HRMS data, compare the measured exact mass with the theoretical mass to confirm

the elemental composition.

Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural

insights.
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Caption: Experimental workflow for the spectroscopic analysis of Anantine.
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Caption: Hypothetical signaling pathway modulated by Anantine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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